Fluorescence Emission Intensity: 4CAS (para-Chloro) Exhibits ~6–11× Stronger Fluorescence Than Its Ortho-Chloro Isomer 2CAS
The para-chloro Schiff base 4CAS (target compound, CAS 782-77-4) produced fluorescence intensity values of 1369 and 2429 arbitrary units under room-temperature excitation, whereas the ortho-chloro isomer 2CAS generated only 219 arbitrary units under identical measurement conditions [1]. This represents an approximate 6.3-fold (comparing 1369 to 219) to 11.1-fold (comparing 2429 to 219) enhancement in emission intensity attributable solely to the positional shift of the chlorine substituent from the ortho to the para position on the aniline-derived ring. The pronounced difference arises from altered conjugation efficiency and excited-state relaxation pathways governed by substituent geometry [1].
| Evidence Dimension | Fluorescence emission intensity (arbitrary units, room temperature) |
|---|---|
| Target Compound Data | 4CAS (para-chloro): 1369 and 2429 a.u. |
| Comparator Or Baseline | 2CAS (ortho-chloro isomer): 219 a.u. |
| Quantified Difference | 6.3-fold to 11.1-fold higher emission intensity for 4CAS vs. 2CAS |
| Conditions | Room-temperature fluorescence spectroscopy; excitation and emission conditions identical for both compounds; data from Rajimon et al. (2023) J. Mol. Liq. 370, 121055 |
Why This Matters
For applications requiring fluorescent Schiff base ligands—such as metal-ion sensing, bioimaging probes, or luminescent materials—the para-chloro derivative provides signal intensity that is an order of magnitude higher, directly impacting detection sensitivity and signal-to-noise ratio in optical assays.
- [1] Rajimon, K.J., Elangovan, N., Khairbek, A.A., Thomas, R. (2023) 'Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations', Journal of Molecular Liquids, 370, 121055. View Source
